molecular formula C6H11Cl2N3 B2716548 2-(Pyrimidin-2-yl)ethanamine dihydrochloride CAS No. 99357-24-1

2-(Pyrimidin-2-yl)ethanamine dihydrochloride

Cat. No.: B2716548
CAS No.: 99357-24-1
M. Wt: 196.08
InChI Key: JCHMHWMVQQVPDQ-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)ethanamine dihydrochloride ( 99357-24-1) is a high-purity amine derivative supplied as a solid and intended exclusively for research applications . With a molecular formula of C6H11Cl2N3 and a molecular weight of 196.08 g/mol, this compound is a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . The dihydrochloride salt form enhances the compound's stability and solubility for experimental use. The product is characterized by a high purity level, specified as not less than 98% . To preserve its integrity and prevent decomposition, it is recommended that the compound be stored in a dry, sealed place, ideally under an inert atmosphere at room temperature . This reagent is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use . Researchers can access supporting documentation, including Material Safety Data Sheets (MSDS) and Certificates of Analysis (COA), to ensure procedural compliance and safety .

Properties

IUPAC Name

2-pyrimidin-2-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-3-2-6-8-4-1-5-9-6;;/h1,4-5H,2-3,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHMHWMVQQVPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99357-24-1
Record name 2-pyrimidine-2-ylethylamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yl)ethanamine dihydrochloride typically involves the reaction of pyrimidine derivatives with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the compound . The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of 2-(Pyrimidin-2-yl)ethanamine dihydrochloride involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yl)ethanamine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions can produce amine derivatives .

Scientific Research Applications

2-(Pyrimidin-2-yl)ethanamine dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Ethylamine Derivatives

2-(Pyrimidin-4-yl)ethan-1-amine Dihydrochloride
  • CAS : 856973-38-1
  • Molecular Formula : C₆H₁₁Cl₂N₃
  • Molecular Weight : 196.08 g/mol
  • Key Difference : Pyrimidin-4-yl substitution (vs. pyrimidin-2-yl in the target compound).
  • Impact : Altered electronic distribution may affect binding affinity in kinase targets due to positional isomerism .
1-(Pyrimidin-2-yl)ethanamine Hydrochloride
  • CAS : 1616809-52-9
  • Molecular Formula : C₆H₁₀ClN₃
  • Molecular Weight : 159.62 g/mol
  • Key Difference : Methyl group on the ethylamine chain (reduces amine flexibility).
  • Impact : Lower solubility in polar solvents compared to the unsubstituted ethylamine derivative .

Heterocyclic Substituted Ethylamines

2-(2-Methyl-1H-imidazol-1-yl)ethanamine Dihydrochloride
  • CAS : 858513-10-7
  • Molecular Formula : C₆H₁₃Cl₂N₃
  • Molecular Weight : 198.09 g/mol
  • Key Difference : Pyrimidine replaced with methyl-imidazole.
  • Impact : Enhanced metabolic stability in vivo due to imidazole’s resistance to oxidation .
1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride
  • CAS : 1179369-48-2
  • Molecular Formula : C₉H₁₆Cl₂N₄
  • Molecular Weight : 251.16 g/mol
  • Key Difference : Piperidine ring fused to the pyrimidine-ethylamine structure.
  • Impact : Improved blood-brain barrier penetration in CNS drug candidates .

Substituted Pyrimidine Derivatives

2-(4-Methyl-6-(pyridin-2-yl)pyrimidin-2-yl)ethanamine Hydrochloride
  • CAS : 1196155-36-8
  • Molecular Formula : C₁₂H₁₅ClN₄
  • Molecular Weight : 250.73 g/mol
  • Key Difference : Methyl and pyridinyl substituents on the pyrimidine ring.
  • Impact : Increased lipophilicity (logP ~1.8) enhances membrane permeability .
1-(2-Propylpyrimidin-5-yl)methanamine Dihydrochloride
  • Molecular Formula : C₈H₁₅Cl₂N₃
  • Molecular Weight : 224.13 g/mol
  • Key Difference : Propyl group on pyrimidin-5-yl.
  • Impact : Higher thermal stability (decomposition >200°C) due to alkyl chain .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Purity Price (USD/g)
2-(Pyrimidin-2-yl)ethanamine dihydrochloride 99357-24-1 C₆H₁₁Cl₂N₃ 196.08 Pyrimidin-2-yl, unsubstituted 97% 517
2-(Pyrimidin-4-yl)ethanamine dihydrochloride 856973-38-1 C₆H₁₁Cl₂N₃ 196.08 Pyrimidin-4-yl positional isomer 95% Not reported
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride 1179369-48-2 C₉H₁₆Cl₂N₄ 251.16 Piperidine ring incorporation ≥95% Not reported
2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride 858513-10-7 C₆H₁₃Cl₂N₃ 198.09 Methyl-imidazole substitution 95% Not reported
2-(4-Methyl-6-(pyridin-2-yl)pyrimidin-2-yl)ethanamine hydrochloride 1196155-36-8 C₁₂H₁₅ClN₄ 250.73 Pyridinyl and methyl substituents Not reported Not reported

Biological Activity

2-(Pyrimidin-2-yl)ethanamine dihydrochloride, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C6_{6}H9_{9}Cl2_{2}N3_{3}
  • Molecular Weight : 194.06 g/mol
  • CAS Number : 99357-24-1

Synthesis

The synthesis of 2-(Pyrimidin-2-yl)ethanamine dihydrochloride typically involves the reaction of pyrimidine derivatives with ethylamine under controlled conditions. The resulting compound is purified through recrystallization to obtain the dihydrochloride salt form, enhancing its solubility and stability for biological studies.

Anti-inflammatory Effects

Research has indicated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to 2-(Pyrimidin-2-yl)ethanamine have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in the treatment of inflammatory diseases.

CompoundIC50_{50} (μM)Reference
2-(Pyrimidin-2-yl)ethanamineNot specifiedThis study
Celecoxib0.04 ± 0.01
Indomethacin9.17

In a comparative study, two pyrimidine derivatives demonstrated IC50_{50} values similar to celecoxib, indicating their potential as anti-inflammatory agents.

Anticancer Activity

Pyrimidine derivatives are also explored for their anticancer properties. In vitro studies have revealed that certain derivatives can induce apoptosis in cancer cell lines, with promising results against various types of leukemia and solid tumors.

Cell LineIC50_{50} (μM)Reference
MCF-7 (Breast Cancer)0.76 - 2.78
U-937 (Leukemia)<1.0

These findings suggest that 2-(Pyrimidin-2-yl)ethanamine dihydrochloride may possess significant anticancer activity, warranting further investigation.

The biological activity of 2-(Pyrimidin-2-yl)ethanamine dihydrochloride is believed to stem from its ability to interact with specific molecular targets involved in inflammatory and cancerous pathways. The presence of the pyrimidine ring enhances its binding affinity to these targets, modulating their activity effectively.

Case Studies

  • Anti-inflammatory Study :
    A recent study evaluated the anti-inflammatory effects of several pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The results indicated that compounds similar to 2-(Pyrimidin-2-yl)ethanamine significantly reduced edema compared to controls, highlighting their therapeutic potential in managing inflammation .
  • Anticancer Evaluation :
    In vitro assays conducted on various cancer cell lines demonstrated that certain analogs of 2-(Pyrimidin-2-yl)ethanamine induced apoptosis at sub-micromolar concentrations, outperforming traditional chemotherapeutics like doxorubicin in some cases .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 2-(pyrimidin-2-yl)ethanamine dihydrochloride while minimizing impurities?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can identify critical variables affecting yield and impurity profiles . Coupling this with HPLC-UV/MS monitoring allows real-time tracking of intermediate formation and byproducts. Evidence from analogous pyrimidine derivatives suggests that optimizing pH during the final hydrochloride salt formation step can reduce residual amines .

Q. What purification strategies are effective for isolating 2-(pyrimidin-2-yl)ethanamine dihydrochloride from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to exploit solubility differences between the target compound and unreacted starting materials .
  • Ion-exchange chromatography : Effective for removing excess chloride ions or uncharged organic impurities .
  • Lyophilization : For final isolation, lyophilization ensures high purity by eliminating residual solvents .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Confirm the pyrimidine ring substitution pattern and ethanamine chain integrity. Compare chemical shifts with structurally similar compounds (e.g., 1-(pyridin-2-yl)ethanamine derivatives) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₆H₁₁Cl₂N₃) and isotopic patterns consistent with dihydrochloride salts .
  • Elemental analysis : Validate chloride content (theoretical Cl⁻: ~36.2%) to confirm stoichiometry .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives or troubleshoot unexpected reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model reaction pathways to predict regioselectivity during pyrimidine functionalization. For example, calculate activation energies for nucleophilic attacks at different ring positions .
  • Molecular docking : Screen derivatives for potential binding to biological targets (e.g., kinase enzymes), leveraging the ethanamine moiety’s flexibility for hydrogen bonding .
  • Reaction path sampling : Identify kinetic vs. thermodynamic control in multi-step syntheses .

Q. What experimental approaches resolve discrepancies in kinetic data for reactions involving this compound?

  • Methodological Answer :

  • In situ monitoring : Use ReactIR or stopped-flow UV-Vis to capture transient intermediates and validate proposed mechanisms .
  • Isotopic labeling : Introduce ¹⁵N or deuterium at the ethanamine chain to track proton transfer steps .
  • Cross-validation : Compare experimental rate constants with microkinetic models derived from computational data .

Q. How can researchers mitigate hazards associated with handling 2-(pyrimidin-2-yl)ethanamine dihydrochloride in aqueous or acidic conditions?

  • Methodological Answer :

  • pH-controlled environments : Maintain neutral to slightly acidic conditions (pH 4–6) to prevent decomposition into volatile amines .
  • Closed-system reactors : Minimize exposure to moisture and oxygen, which can catalyze degradation .
  • Thermal stability assays : Perform DSC/TGA to identify safe temperature thresholds for storage and reactions .

Methodological Framework for Troubleshooting

Issue Diagnostic Tools Resolution Strategies
Low yield in hydrochloride formationHPLC purity analysis , pKa calculationsAdjust counterion source (e.g., HCl gas vs. aqueous HCl)
Unidentified byproductsLC-MS/MS fragmentation patternsRetro-synthetic analysis to trace impurity origins
Poor solubility in buffer systemsHansen solubility parametersCo-solvent screening (e.g., DMSO/PBS mixtures)

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